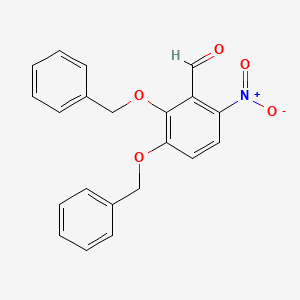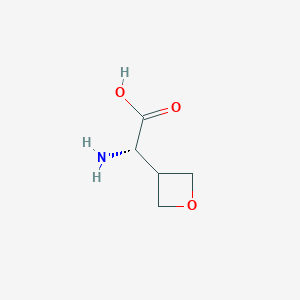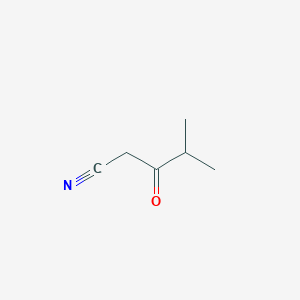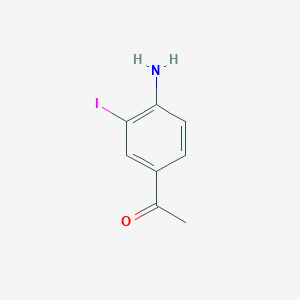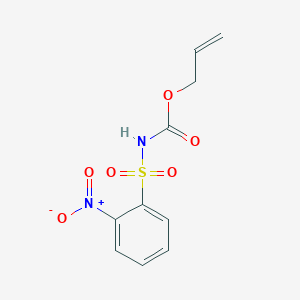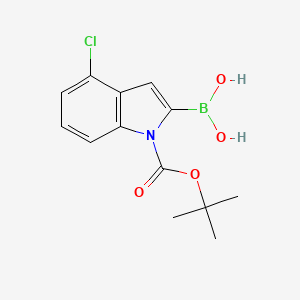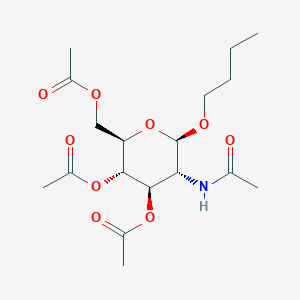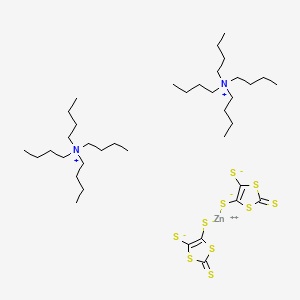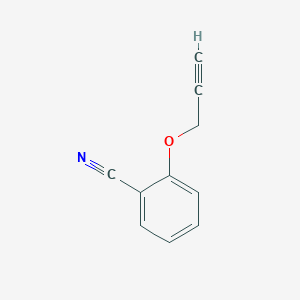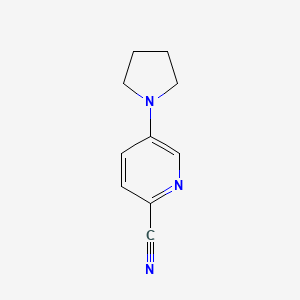
5-Pyrrolidin-1-ylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrrolidin-1-ylpyridine-2-carbonitrile is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their diverse range of applications in chemical synthesis and potential biological activities. The pyridine moiety is a common structural motif in many pharmaceuticals and agrochemicals, and the introduction of a pyrrolidinyl group can impart unique chemical and physical properties to the molecule .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, a three-component condensation involving β-ketonitriles, pyridinium ylides, and aldehydes can lead to the formation of dihydrofuran-carbonitriles and pyran-carbonitriles, which are closely related to the target compound . Another relevant synthesis approach is the reaction of pyridine-2-carbonitrile with metal salts in methanol, which results in the formation of metal complexes with pyridine derivatives as ligands . Additionally, multicomponent reactions involving malononitrile, aldehydes, and amines can yield substituted pyridine derivatives, such as those described in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. X-ray diffraction analysis has been used to confirm the structures of synthesized compounds, such as substituted pyridine derivatives and chromene-carbonitriles . These studies provide detailed information on the molecular geometry, crystal packing, and potential intermolecular interactions within the solid state.
Chemical Reactions Analysis
Pyridine derivatives can undergo a range of chemical reactions. For example, methanolysis of pyridine-2-carbonitrile in the presence of metal ions can lead to the formation of complexes with different stereochemistries . The reactivity of the pyridine nucleus can also be exploited to synthesize various heterocyclic compounds, as demonstrated by the formation of pyrrolo[3,4-c]pyridine derivatives . Furthermore, the introduction of a pyrrolidinyl group can enable the synthesis of thieno[2,3-b]pyridine derivatives through reactions with thiophenoles or via cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as the pyrrolidinyl group can affect the compound's solubility, boiling point, and stability. The electronic properties of the pyridine ring, such as its ability to act as a ligand in coordination complexes, are also important . The introduction of additional functional groups, such as nitriles or amino groups, can further modify the compound's reactivity and interaction with biological targets, as seen in docking studies of chromeno[2,3-b]pyridine-3-carbonitriles .
Scientific Research Applications
Antibacterial Activity : Novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have shown significant antimicrobial activity against various aerobic and anaerobic bacteria. The minimal inhibitory concentration values of these compounds ranged from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Synthesis and Spectroscopic Analysis : Derivatives of pyrrolidin-1-ylpyridine-2-carbonitrile have been synthesized and analyzed using X-ray diffraction and various spectroscopic methods. These studies contribute to a deeper understanding of the structural and electronic properties of these compounds, which is crucial for their potential applications in various fields (Tranfić et al., 2011).
Non-Linear Optical Properties : The compound 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile (DMPPC) has been studied for its non-linear optical properties using X-ray diffraction methods. This research indicates potential applications in the field of photonics and optoelectronics (Palani et al., 2004).
Antimicrobial Activity of Novel Derivatives : Pyrrolidine-3-carbonitrile derivatives have been evaluated for their antimicrobial properties. The structures of these derivatives were derived from various chemical reactions, showing the versatility of pyrrolidine-3-carbonitrile as a base for synthesizing compounds with potential biological activity (El-Mansy et al., 2018).
Corrosion Inhibition : 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, derivatives of pyrrolidin-1-ylpyridine-2-carbonitrile, have been shown to be effective corrosion inhibitors for mild steel in acidic environments. This indicates their potential use in industrial applications to protect metals from corrosion (Verma et al., 2015).
Kinase Inhibition : A scalable synthesis method for a potent kinase inhibitor, which includes a pyrrolidin-1-ylpyridine-2-carbonitrile derivative, was developed. This research contributes to the pharmaceutical industry, particularly in the development of treatments for diseases involving kinase dysregulation (Arunachalam et al., 2019).
Type-II Anti-Diabetic Activity : Pyrrolidine-2-carbonitrile derived ligands have been synthesized and shown to have significant anti-diabetic activity in animal models. This points towards potential therapeutic applications for type-II diabetes (Udugade & Gawade, 2018).
Safety And Hazards
properties
IUPAC Name |
5-pyrrolidin-1-ylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-9-3-4-10(8-12-9)13-5-1-2-6-13/h3-4,8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEGYGZFOINKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437443 |
Source


|
| Record name | 5-pyrrolidin-1-ylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrrolidin-1-ylpyridine-2-carbonitrile | |
CAS RN |
160017-09-4 |
Source


|
| Record name | 5-pyrrolidin-1-ylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)
